molecular formula C27H23BrO7 B12847511 (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate

(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Cat. No.: B12847511
M. Wt: 539.4 g/mol
InChI Key: ZNQXFYBHGDPZCZ-QTTGFBFGSA-N
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Description

(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound belonging to the class of glycosyl compounds. It is characterized by its unique stereochemistry and the presence of bromine and benzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of benzoate groups: Esterification reactions using benzoic acid derivatives in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction reactions: Reduction of the benzoate groups or other parts of the molecule can lead to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.

Scientific Research Applications

(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The bromine atom and benzoate groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar glycosyl compound with hydroxyl and phenylmethoxy groups.

    (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Another glycosyl compound with acetoxy and chlorophenyl groups.

Uniqueness

The presence of the bromine atom and multiple benzoate groups in (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate distinguishes it from other similar compounds

Properties

Molecular Formula

C27H23BrO7

Molecular Weight

539.4 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24+/m0/s1

InChI Key

ZNQXFYBHGDPZCZ-QTTGFBFGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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